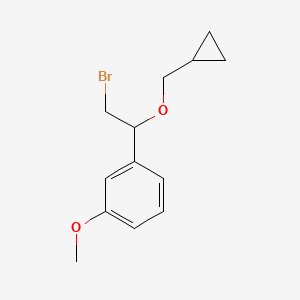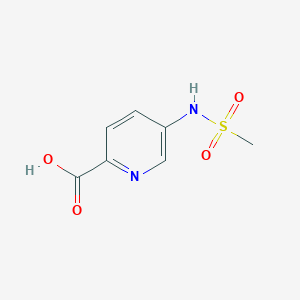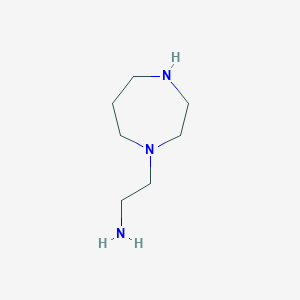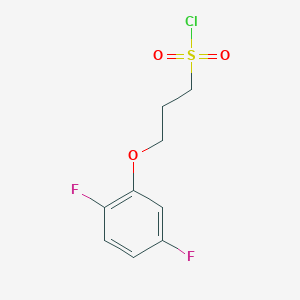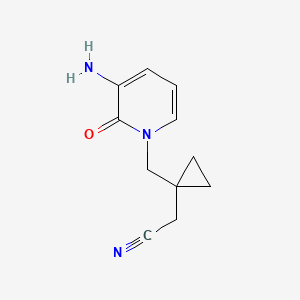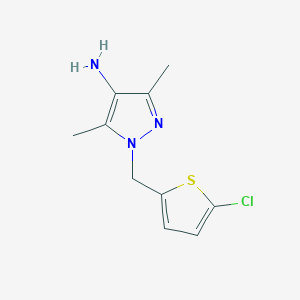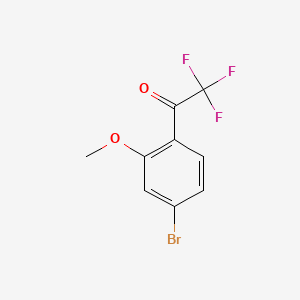
5-(5-Methoxypyridin-3-yl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Methoxypyridin-3-yl)pyridin-2-amine is a heterocyclic compound that features two pyridine rings, one of which is substituted with a methoxy group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methoxypyridin-3-yl)pyridin-2-amine typically involves the coupling of appropriately substituted pyridine derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(5-Methoxypyridin-3-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine rings can be reduced to piperidine derivatives under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: 5-(5-Hydroxypyridin-3-yl)pyridin-2-amine.
Reduction: 5-(5-Methoxypiperidin-3-yl)piperidin-2-amine.
Substitution: Various N-substituted derivatives depending on the substituent used.
Applications De Recherche Scientifique
5-(5-Methoxypyridin-3-yl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-(5-Methoxypyridin-3-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amino groups can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methoxypyridin-3-amine: A simpler analog with only one pyridine ring.
2-Amino-5-methoxypyridine: Another analog with the amino and methoxy groups on the same pyridine ring.
N-(5-Methoxypyridin-3-yl)benzylamine: A compound with a benzyl group attached to the pyridine ring.
Uniqueness
5-(5-Methoxypyridin-3-yl)pyridin-2-amine is unique due to its dual pyridine structure, which can provide enhanced binding interactions and specificity in biological systems. This makes it a valuable compound for the development of new drugs and materials.
Propriétés
Formule moléculaire |
C11H11N3O |
|---|---|
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
5-(5-methoxypyridin-3-yl)pyridin-2-amine |
InChI |
InChI=1S/C11H11N3O/c1-15-10-4-9(5-13-7-10)8-2-3-11(12)14-6-8/h2-7H,1H3,(H2,12,14) |
Clé InChI |
NYCOGWDQMYCAQO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CN=CC(=C1)C2=CN=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





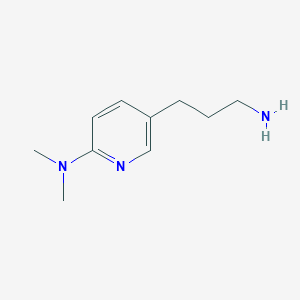

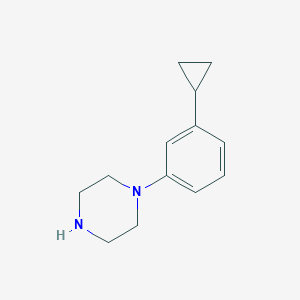
![Methyl 5-methoxy-1h-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B15310212.png)
